molecular formula C8H14N4 B6329723 2-N-(3-Aminopropyl)pyridine-2,3-diamine CAS No. 1264044-04-3

2-N-(3-Aminopropyl)pyridine-2,3-diamine

Cat. No. B6329723
CAS RN: 1264044-04-3
M. Wt: 166.22 g/mol
InChI Key: CKOBCIKFBSCYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-N-(3-Aminopropyl)pyridine-2,3-diamine” is an organic compound that contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, and 6 aromatic bonds. It has a six-membered ring and contains 1 primary amine (aliphatic) and 1 primary amine (aromatic) . It has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) ECL .


Molecular Structure Analysis

The molecular structure of “2-N-(3-Aminopropyl)pyridine-2,3-diamine” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C8H14N4 .


Chemical Reactions Analysis

“2-N-(3-Aminopropyl)pyridine-2,3-diamine” has been used as a coreactant in electrogenerated chemiluminescence (ECL) reactions. It has been found to be more effective than tripropylamine at gold and platinum electrodes .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, such as those synthesized from pyridine, are celebrated for their utility as synthetic intermediates and their biological importance. These compounds play crucial roles in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and in medicinal applications, showcasing their versatility in organic chemistry and drug development fields (Dongli Li et al., 2019).

Drug Development and Medicinal Chemistry

Pyridine derivatives are integral in the medicinal chemistry landscape due to their diverse biological activities. These compounds serve as foundational structures in the development of new drugs, with applications ranging from antifungal, antibacterial, and anticancer therapies to roles in chemosensing and analytical chemistry. The structural characteristics of pyridine-based compounds allow for their use in creating effective chemosensors for detecting various species, underscoring their importance in both therapeutic and diagnostic applications (Gasem Mohammad Abu-Taweel et al., 2022).

Chemosensing

The ability of pyridine derivatives to function as exquisite sensing materials is well-documented. These compounds, due to their capacity to form both coordination and hydrogen bonds, are employed as sensing probes in the development of optical sensors. Their broad range of biological and medicinal applications further demonstrates the multifaceted utility of pyridine-based compounds in scientific research (Gitanjali Jindal and N. Kaur, 2021).

Environmental and Agricultural Applications

In the context of environmental and agricultural sciences, pyridine-based compounds, particularly through their role in the synthesis of agrochemicals or pesticides, have demonstrated significant utility. The discovery and application of pyridine derivatives as fungicides, insecticides, and herbicides emphasize their critical role in supporting sustainable agricultural practices and ensuring food security (A. Guan et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation .

properties

IUPAC Name

2-N-(3-aminopropyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,4,6,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOBCIKFBSCYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-aminopropyl)pyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.